

# "Methyl 3-methoxy-2,4,5-trifluorobenzoate" CAS number 136897-64-8

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## Compound of Interest

Compound Name: Methyl 3-methoxy-2,4,5-trifluorobenzoate

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## Technical Guide: Methyl 3-methoxy-2,4,5-trifluorobenzoate

CAS Number: 136897-64-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 3-methoxy-2,4,5-trifluorobenzoate**, a key intermediate in the synthesis of fluoroquinolone antibiotics. This document consolidates essential physicochemical properties, detailed spectroscopic data, experimental protocols, and its role in pharmaceutical manufacturing.

## Chemical Identity and Properties

**Methyl 3-methoxy-2,4,5-trifluorobenzoate** is a fluorinated aromatic ester. Its structure incorporates a methyl ester, a methoxy group, and three fluorine atoms on a benzene ring, which contribute to its specific reactivity and utility as a synthetic building block.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	136897-64-8	N/A
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub>	N/A
Molecular Weight	220.15 g/mol	N/A
Melting Point	105-112 °C	[1][2]
Boiling Point	262 °C	[3]
Purity Specification	≥98%	[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of **Methyl 3-methoxy-2,4,5-trifluorobenzoate**.

Table 2: Spectroscopic Data Summary

Technique	Data	Source
<sup>1</sup> H NMR	(300 MHz, CDCl <sub>3</sub> ): δ=7.9-7.4 (m, 1H), 5.1 (dxd, J=7.0×1.0 Hz, 1H), 4.8 (dxd, J=3.1×0.9 Hz, 1H), 4.1 (t, J=1.2 Hz, 3H)	[3]
<sup>13</sup> C NMR	(75 MHz, CDCl <sub>3</sub> ) δ=159.7-159.6 (m), 154.4-145.2 (m), 141.0, 112.4-112.1 (m), 99.4, 62.3 (t, J=3.7 Hz)	[3]
Mass Spec. (EI)	m/z (%): 232 (10) [M+], 189 (100), 161 (27), 146 (31), 113 (22), 81 (9), 43 (4), 18 (8)	[3]
Infrared (IR)	Characteristic absorptions expected for C=O (ester), C-O, C-F, and aromatic C-H bonds.	N/A

## Experimental Protocols

### Synthesis of Methyl 3-methoxy-2,4,5-trifluorobenzoate

This protocol is based on the methylation of 3-hydroxy-2,4,5-trifluorobenzoic acid.

Objective: To synthesize **Methyl 3-methoxy-2,4,5-trifluorobenzoate** from 3-hydroxy-2,4,5-trifluorobenzoic acid.

Materials:

- 3-hydroxy-2,4,5-trifluorobenzoic acid
- 10% strength by weight aqueous sodium hydroxide solution
- Methylating agent (e.g., dimethyl sulfate)
- Xylene
- Water

Procedure:

- A reaction mixture containing 3-hydroxy-2,4,5-trifluorobenzoic acid is treated with stirring with a 10% strength by weight aqueous sodium hydroxide solution.
- The pH of the reaction mixture is adjusted and maintained at 7 to 7.5.
- The mixture is heated to 50-52 °C.
- A methylating agent is added to the reaction mixture.
- The reaction is stirred for approximately 2 hours at 50-52 °C while maintaining the pH between 7 and 7.5.
- Upon completion of the reaction (which can be monitored by HPLC analysis), 50 g of xylene is added, and the organic phase is separated.
- The aqueous phase is extracted twice more with xylene.

- The combined organic phases contain the desired product, **Methyl 3-methoxy-2,4,5-trifluorobenzoate**.
- The product can be isolated by evaporation of the solvent and further purified by recrystallization or chromatography if necessary.

Expected Yield: Approximately 88.7% based on the starting 3-hydroxy-2,4,5-trifluorobenzoic acid.

## Applications in Drug Development

**Methyl 3-methoxy-2,4,5-trifluorobenzoate** is a crucial intermediate in the synthesis of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Fluoroquinolones are a class of broad-spectrum antibiotics that play a vital role in treating various bacterial infections.

## Role in Quinolone Antibiotic Action

The final antibiotic products derived from this intermediate function by inhibiting bacterial DNA replication.

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Diagram 1: Mechanism of Action of Quinolone Antibiotics. This diagram illustrates how quinolone antibiotics, synthesized from intermediates like **Methyl 3-methoxy-2,4,5-trifluorobenzoate**, induce bacterial cell death by inhibiting DNA gyrase and topoisomerase IV, leading to DNA damage.

## Experimental and Synthetic Workflows

The synthesis of **Methyl 3-methoxy-2,4,5-trifluorobenzoate** is a key step in a multi-stage process.

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Diagram 2: Synthesis and Purification Workflow. This flowchart outlines the key stages in the synthesis, workup, purification, and characterization of **Methyl 3-methoxy-2,4,5-trifluorobenzoate**.

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## References

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